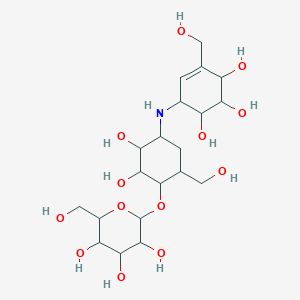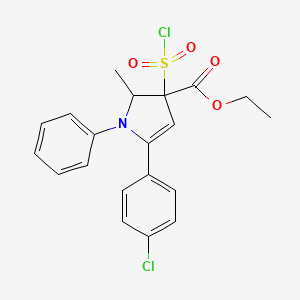
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups such as chlorophenyl, chlorosulphonyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Sulfonylation: The chlorosulphonyl group is introduced via sulfonylation reactions using reagents such as chlorosulfonic acid.
Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulphonyl group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by forming covalent or non-covalent interactions.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function or behavior.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 5-(4-bromophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 5-(4-chlorophenyl)-3-sulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate: Lacks the chlorine atom in the sulphonyl group.
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-(4-methylphenyl)pyrrole-3-carboxylate: Contains a methyl group on the phenyl ring.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity of this compound.
Eigenschaften
Molekularformel |
C20H19Cl2NO4S |
|---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
ethyl 5-(4-chlorophenyl)-3-chlorosulfonyl-2-methyl-1-phenyl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19Cl2NO4S/c1-3-27-19(24)20(28(22,25)26)13-18(15-9-11-16(21)12-10-15)23(14(20)2)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3 |
InChI-Schlüssel |
OENFBZBSFINFNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C=C(N(C1C)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


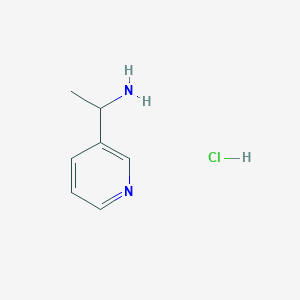
![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

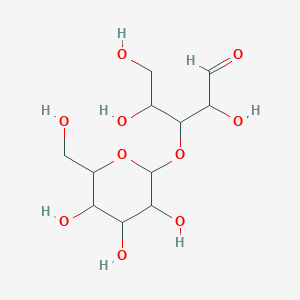

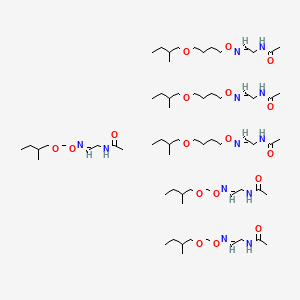
![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)

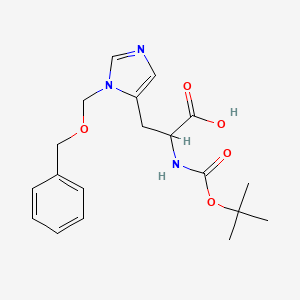
![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)
![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)

